molecular formula C14H21NO B13102396 2-(4-Ethoxybenzyl)-3-methylpyrrolidine

2-(4-Ethoxybenzyl)-3-methylpyrrolidine

Cat. No.: B13102396
M. Wt: 219.32 g/mol
InChI Key: CEWIFNOMIOQQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxybenzyl)-3-methylpyrrolidine is a pyrrolidine derivative characterized by a 4-ethoxybenzyl substituent at the 2-position and a methyl group at the 3-position of the pyrrolidine ring. Pyrrolidine, a five-membered saturated nitrogen heterocycle, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate physicochemical properties such as solubility and bioavailability.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)methyl]-3-methylpyrrolidine

InChI

InChI=1S/C14H21NO/c1-3-16-13-6-4-12(5-7-13)10-14-11(2)8-9-15-14/h4-7,11,14-15H,3,8-10H2,1-2H3

InChI Key

CEWIFNOMIOQQPS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(CCN2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxybenzyl)-3-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzyl chloride with 3-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxybenzyl)-3-methylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups depending on the nucleophile used .

Scientific Research Applications

2-(4-Ethoxybenzyl)-3-methylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxybenzyl)-3-methylpyrrolidine depends on its specific interactions with molecular targets. For example, if the compound is being studied for its potential as a pharmaceutical, it may interact with specific enzymes or receptors to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological context in which the compound is being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 3-(4-Methoxyphenyl)-3-methylpyrrolidine Hydrochloride

  • Key Differences :
    • Substituent Position : The methyl group is at the 3-position of pyrrolidine, unlike the 2-position in the target compound.
    • Aromatic Ring Substitution : Methoxy (electron-donating) vs. ethoxy (larger, more lipophilic).
  • Impact :
    • The ethoxy group in the target compound may improve membrane permeability compared to methoxy.
    • Positional isomerism could alter receptor binding specificity, as seen in related pyrrolidine derivatives targeting opioid receptors .

Benzimidazole Derivative: 2-(4-Ethoxybenzyl)-5-nitro-1H-benzimidazole

  • Key Differences :
    • Core Structure : Benzimidazole (aromatic, planar) vs. pyrrolidine (saturated, flexible).
    • Functional Groups : Nitro group (electron-withdrawing) in the benzimidazole derivative.
  • Impact :
    • The benzimidazole derivative is classified as a synthetic opioid due to its structural similarity to etonitazene, whereas the pyrrolidine analog lacks the nitro group critical for opioid receptor agonism .
    • The saturated pyrrolidine ring may reduce metabolic instability compared to aromatic systems.

Pyridine-Based Analogs

  • Example : 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile ().
  • Key Differences: Core Structure: Pyridine (aromatic, rigid) vs. pyrrolidine. Functional Groups: Cyano group (electron-withdrawing) absent in the target compound.
  • Impact :
    • Pyridine derivatives often exhibit antifungal or antiarrhythmic activity due to aromatic interactions with enzymes .
    • The target compound’s pyrrolidine scaffold may favor CNS applications over pyridine-based antimicrobials.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s lack of complex functional groups (e.g., nitro, cyano) simplifies synthesis compared to benzimidazole or pyridine analogs .
  • Pharmacological Potential: Structural similarities to Schedule I opioids (e.g., etonitazene analogs) suggest possible CNS activity, but the absence of a nitro group likely reduces opioid receptor affinity .
  • Optimization Opportunities: Introducing electron-withdrawing groups (e.g., cyano) or modifying the ethoxybenzyl moiety could enhance target engagement, as seen in pyridine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.